
CCT3833
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Applications De Recherche Scientifique
Therapeutic Potential in Mutant KRAS-Driven Cancers
CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, including pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. KRAS mutations, prevalent in these cancers, have limited therapeutic options. CCT3833, a dual inhibitor of RAF and SRC kinases, has been effective in inhibiting the growth of KRAS-mutant tumors both in vitro and in vivo. Its preclinical efficacy and tolerability in mouse models have led to its evaluation in a Phase I clinical trial. A notable case involved prolonging progression-free survival in a patient with KRAS-mutant spindle cell sarcoma who had limited treatment options (Saturno et al., 2020).
Impact on KRAS-Mutant Cancer Models
Further research has demonstrated CCT3833's efficacy in various KRAS-driven cancer models. Its dual inhibition mechanism targets both RAF and SRC, crucial for tumor growth in these cancers. This approach has been effective in treating KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer in mouse models. CCT3833's clinical trials have also included cases of BRAF mutant and BRAF inhibitor-resistant melanomas, showing its potential broad application in cancer treatment (Saturno et al., 2016).
Propriétés
Nom IUPAC |
Unknown |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



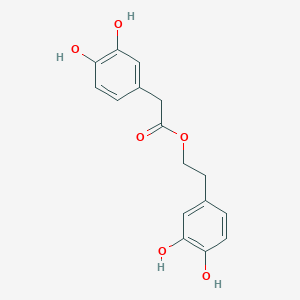
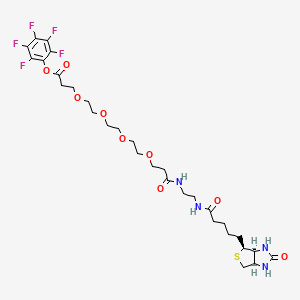
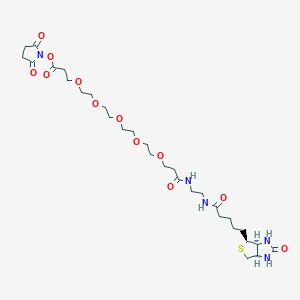
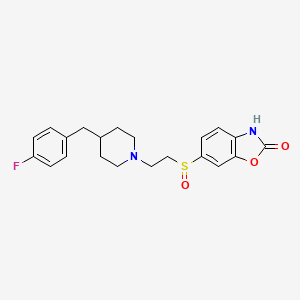
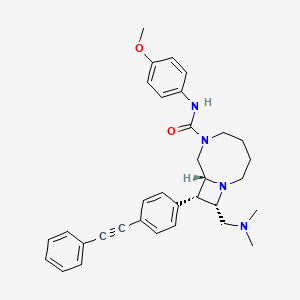
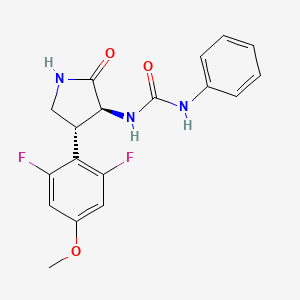
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)